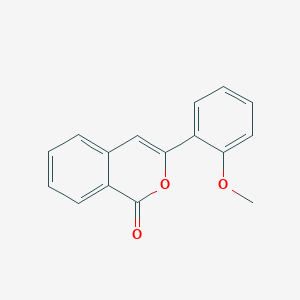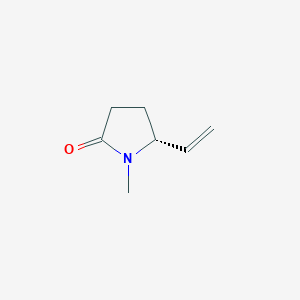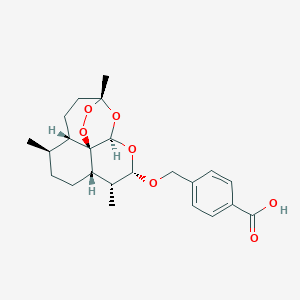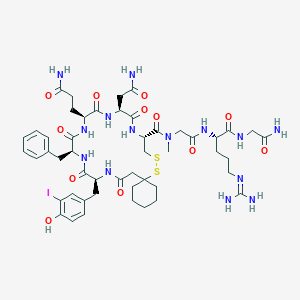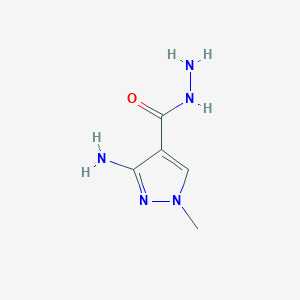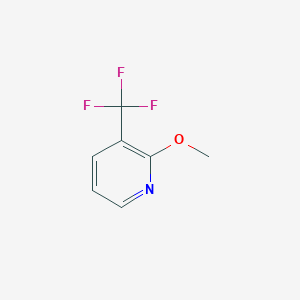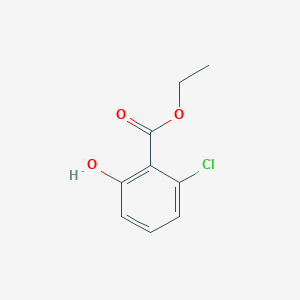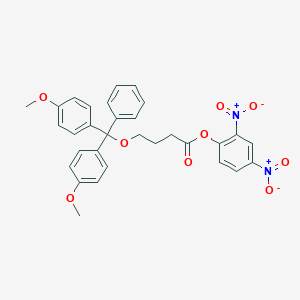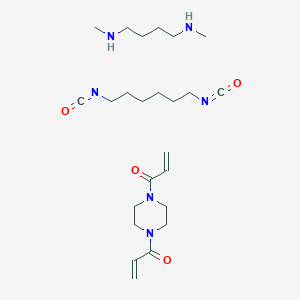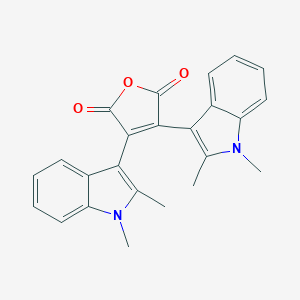
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione, also known as DIF-1, is a natural compound found in Dictyostelium discoideum, a soil-dwelling amoeba. DIF-1 has been found to have potential therapeutic applications due to its ability to regulate cell differentiation, proliferation, and apoptosis.
Applications De Recherche Scientifique
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been extensively studied for its potential therapeutic applications. It has been found to regulate cell differentiation and proliferation in various cell types, including cancer cells. 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been shown to induce differentiation and apoptosis in leukemia cells, breast cancer cells, and prostate cancer cells. It has also been found to inhibit the growth and metastasis of melanoma cells.
Mécanisme D'action
The mechanism of action of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione is not fully understood. However, it has been proposed that 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione regulates cell differentiation and proliferation by modulating the Wnt signaling pathway. 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been found to inhibit the activity of β-catenin, a key component of the Wnt signaling pathway, leading to the downregulation of target genes involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the cleavage of PARP. 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has also been found to inhibit the migration and invasion of cancer cells by downregulating MMP-2 and MMP-9 expression. Additionally, 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been found to regulate the differentiation of stem cells into various cell types, including neurons, adipocytes, and osteoblasts.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione in lab experiments is its low toxicity. 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy. However, one limitation of using 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione. One direction is to investigate the potential of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione as a therapeutic agent for various types of cancer. Another direction is to explore the use of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione in regenerative medicine for the differentiation of stem cells into specific cell types. Furthermore, the mechanism of action of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione needs to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione can be synthesized using a simple one-pot reaction from commercially available starting materials. The synthesis involves the condensation of two molecules of indole-3-acetaldehyde with one molecule of furan-2,5-dione in the presence of a Lewis acid catalyst. The resulting product is purified via column chromatography to obtain pure 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione.
Propriétés
Numéro CAS |
122641-56-9 |
|---|---|
Nom du produit |
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione |
Formule moléculaire |
C24H20N2O3 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
3,4-bis(1,2-dimethylindol-3-yl)furan-2,5-dione |
InChI |
InChI=1S/C24H20N2O3/c1-13-19(15-9-5-7-11-17(15)25(13)3)21-22(24(28)29-23(21)27)20-14(2)26(4)18-12-8-6-10-16(18)20/h5-12H,1-4H3 |
Clé InChI |
ONWINYUCXPZMJI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C3=C(C(=O)OC3=O)C4=C(N(C5=CC=CC=C54)C)C |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C)C3=C(C(=O)OC3=O)C4=C(N(C5=CC=CC=C54)C)C |
Synonymes |
3,4-BIS-(1,2-DIMETHYL-1H-INDOL-3-YL)-FURAN-2,5-DIONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)
